molecular formula C4H10N2O3 B12607899 Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- CAS No. 885024-86-2

Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-

Cat. No.: B12607899
CAS No.: 885024-86-2
M. Wt: 134.13 g/mol
InChI Key: SSZYXOKKPYHGLM-UHFFFAOYSA-N
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Description

Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-: is a derivative of urea, a compound widely known for its applications in agriculture, medicine, and industry. This specific derivative is characterized by the presence of a hydroxyethyl group attached to the urea molecule, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives, including urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-, typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of an amine with potassium isocyanate in water, which is a mild and efficient process that avoids the use of organic co-solvents . This method is scalable and suitable for industrial applications.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl group back to alcohols.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the desired substitution but often involve nucleophiles like halides or amines.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, urea derivatives are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for pharmaceuticals, agrochemicals, and polymers .

Biology: In biological research, urea derivatives are studied for their potential as enzyme inhibitors and their role in protein denaturation. They are also used in the study of protein folding and stability .

Medicine: Medically, urea derivatives are used in dermatology for their moisturizing and keratolytic properties. They are also explored for their potential in treating certain cancers and as components in drug delivery systems .

Industry: Industrially, urea derivatives are used in the production of resins, adhesives, and fertilizers. They are also employed in the manufacture of plastics and as stabilizers in various chemical processes .

Mechanism of Action

The mechanism of action of urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- involves its interaction with biological molecules through hydrogen bonding and other non-covalent interactions. This compound can modulate enzyme activity, influence protein folding, and alter cell membrane properties. The hydroxyethyl group enhances its solubility and reactivity, making it effective in various applications .

Comparison with Similar Compounds

Uniqueness: Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- is unique due to its hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it more versatile in applications requiring enhanced solubility and reactivity compared to other urea derivatives.

Properties

CAS No.

885024-86-2

Molecular Formula

C4H10N2O3

Molecular Weight

134.13 g/mol

IUPAC Name

1,3-dihydroxypropan-2-ylurea

InChI

InChI=1S/C4H10N2O3/c5-4(9)6-3(1-7)2-8/h3,7-8H,1-2H2,(H3,5,6,9)

InChI Key

SSZYXOKKPYHGLM-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)NC(=O)N)O

Origin of Product

United States

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